(3-Amino-2-fluorophenyl)boronic acid
Overview
Description
(3-Amino-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group at the third position and a fluorine atom at the second position on the phenyl ring, along with a boronic acid functional group. This compound is a white to light yellow crystalline solid at room temperature and is known for its versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of (3-Amino-2-fluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability, which contributes to their bioavailability . They are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, boronic acids are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-amino-2-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates in the presence of a palladium catalyst and a base.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable bases or acids.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(3-Amino-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
(3-Fluorophenyl)boronic acid: Lacks the amino group, making it less versatile in certain reactions.
(4-Fluorophenyl)boronic acid: The fluorine atom is positioned differently, affecting its reactivity and applications.
(3-Chloro-4-fluorophenyl)boronic acid: Contains a chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness: (3-Amino-2-fluorophenyl)boronic acid is unique due to the presence of both amino and fluorine groups on the phenyl ring, which enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .
Properties
IUPAC Name |
(3-amino-2-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGGKXEPAGSTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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